2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-9-10(6-15-21-9)7-16-22(18,19)12-4-2-11(3-5-12)20-8-13(14)17/h2-6,16H,7-8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHZJGOMQJWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is currently unknown. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. .
Mode of Action
If it acts similarly to sulfamethoxazole, it may inhibit the synthesis of folic acid in bacteria by blocking the action of the enzyme dihydropteroate synthase. This would prevent the bacteria from growing and reproducing.
Biochemical Pathways
The compound could potentially affect the folic acid synthesis pathway in bacteria, given its structural similarity to sulfamethoxazole. By inhibiting the enzyme dihydropteroate synthase, it could disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis in bacteria.
Pharmacokinetics
Based on its structural similarity to sulfamethoxazole, it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine. These properties could potentially affect the compound’s bioavailability and therapeutic efficacy.
Result of Action
If it acts like sulfamethoxazole, it could potentially stop the growth and reproduction of bacteria by inhibiting the synthesis of folic acid. This could lead to the death of the bacteria and resolution of the bacterial infection.
Biological Activity
2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide moiety linked to a phenoxyacetamide structure, with a 5-methylisoxazole substituent. The synthesis typically involves nucleophilic substitution reactions, yielding derivatives that can be characterized through NMR, IR, and mass spectrometry techniques.
Antibacterial Activity
Recent studies have shown that derivatives of the compound exhibit significant antibacterial properties. For instance, a study on sulfamethoxazole derivatives indicated that certain compounds demonstrated selective inhibition against carbonic anhydrase IX and XII, which are implicated in tumor growth and metastasis. The cytotoxicity was assessed using MCF7 and MCF10a cell lines, revealing promising results:
| Compound | MW | IC50 (µg/mL) MCF7 | IC50 (µg/mL) MCF10a |
|---|---|---|---|
| S8 | 471 | 3.64 ± 0.2 | 31.65 ± 1.71 |
| S9 | 391 | 9.81 ± 0.53 | 46.72 ± 2.52 |
| S15 | 420 | 0.73 ± 0.04 | 34.71 ± 1.87 |
The data indicates that compound S15 has the highest potency against MCF7 cells, suggesting its potential as an effective antibacterial agent .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For example, the compound's ability to induce apoptosis in cancer cell lines has been documented. In a study evaluating the cytotoxic effects of several analogs in B16F10 murine melanoma cells, it was found that specific analogs exhibited significant cytotoxicity at low concentrations:
- Analog 2 showed concentration-dependent cytotoxicity at doses as low as 2.5 µM.
- Other analogs did not demonstrate significant cytotoxicity at concentrations ≤20 µM .
This suggests that modifications to the isoxazole moiety could enhance anticancer activity.
The proposed mechanism of action for the compound involves inhibition of key enzymes associated with cancer cell proliferation and survival pathways. The sulfonamide group is known to interfere with bacterial folate synthesis, while the isoxazole ring may contribute to enzyme inhibition through chelation or steric hindrance.
Case Studies
- Case Study on Antibacterial Efficacy : A derivative was tested against various bacterial strains, demonstrating moderate to high activity compared to standard antibiotics like ketoconazole . The study highlighted the importance of structural modifications in enhancing antibacterial properties.
- Case Study on Anticancer Properties : In vivo studies involving animal models have shown that compounds similar to this compound can significantly reduce tumor size when administered in conjunction with traditional chemotherapy agents .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Isoxazole Position : The target compound’s 4-methylisoxazole substituent (vs. 3- or 5-position in analogs) may alter hydrogen bonding and steric interactions with biological targets .
- Sulfamoyl Modifications : Substitution with pyridylmethylsulfinyl (in benzimidazole analogs) introduces chiral centers and redox-sensitive sulfinyl groups, broadening therapeutic mechanisms .
Key Observations :
- Synthetic Efficiency : Benzimidazole derivatives achieve higher yields (up to 97%) compared to triazole analogs (45–57%), likely due to optimized reaction conditions .
- Spectral Trends : Methoxy and isopropyl groups produce distinct NMR signals (e.g., δ 3.74–3.93 for methoxy; δ 1.33 for isopropyl) .
- Thermal Stability : Triazole derivatives exhibit high melting points (>200°C), suggesting strong crystalline packing, whereas isoxazole-acetamides may have lower melting points .
Pharmacological Implications
- Isoxazole vs. Benzimidazole Cores : Benzimidazole analogs (–3) are structurally related to proton pump inhibitors (e.g., omeprazole), whereas isoxazole-acetamides may target enzymes like cyclooxygenase or carbonic anhydrase due to sulfonamide motifs .
- Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group in the target compound (vs.
- Lipophilicity and Bioavailability : Compounds with isopropyl or biphenyl groups () are more lipophilic (LogP ~3–4), favoring CNS penetration, while polar substituents (e.g., methoxy) improve solubility for systemic action .
Q & A
Basic: What are the recommended synthesis protocols for 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of the phenolic intermediate followed by coupling with the 5-methylisoxazole moiety. Key steps include:
- Sulfamoylation: Reacting 4-hydroxyphenylacetamide with sulfamoyl chloride under anhydrous conditions (e.g., in DMF with triethylamine as a base) .
- Isoxazole coupling: Introducing the 5-methylisoxazol-4-ylmethyl group via nucleophilic substitution or Mitsunobu reaction .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. Avoid skin contact due to H315 (skin irritation) and H319 (eye irritation) hazards .
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent hydrolysis of the sulfamoyl group .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the isoxazole methyl group (δ ~2.3 ppm in ¹H NMR) and sulfamoyl protons (δ ~7.5–8.0 ppm). The acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy: Look for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. Discrepancies between calculated and observed values may indicate impurities; cross-validate with elemental analysis .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC₅₀ determination with triplicate measurements).
- Structural analogs: Compare activity with derivatives (e.g., replacing the 5-methylisoxazole with thiazole) to identify pharmacophore specificity .
- Solubility controls: Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
Advanced: What computational strategies predict the compound’s reactivity and target interactions?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS) .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfamoyl group reactivity) .
- ADMET prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions based on logP (~1.8) and PSA (~110 Ų) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core modifications: Replace the phenoxy group with heteroaromatic rings (e.g., pyridine) to enhance solubility. Modify the isoxazole methyl to trifluoromethyl for metabolic stability .
- Bioisosteres: Substitute the sulfamoyl group with phosphonamidate to reduce toxicity while retaining hydrogen-bonding capacity .
- Pharmacokinetic profiling: Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives with improved half-life .
Basic: What are the critical controls for in vitro toxicity assays?
Methodological Answer:
- Negative controls: Use vehicle-only (e.g., DMSO) and untreated cells.
- Positive controls: Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
- Endpoint normalization: Measure ATP levels (CellTiter-Glo) alongside LDH release to distinguish apoptosis from necrosis .
Advanced: How can crystallography elucidate binding modes with biological targets?
Methodological Answer:
- Co-crystallization: Soak the compound into protein crystals (e.g., human carbonic anhydrase II) at 10 mM concentration.
- Data collection: Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures. Refine with Phenix and validate ligand placement with omit maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
